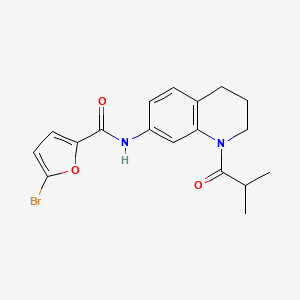
5-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-furamide, also known as BIQ, is a compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Cyclization
Palladium-catalyzed cyclization of bromoacrylamides with isocyanides has been identified as an efficient method to synthesize substituted 2,5-diimino-furans, which serve as precursors for maleamides. This process is a key step in the synthesis of complex molecules, likely proceeding after isonitrile insertion into the C–Pd(II) bond through the coordination of the amide oxygen atom to the Pd(II) center (Jiang et al., 2014).
Structural Modifications in Aminobutyl-benzamides
Research into structural modification of the amine portion of substituted aminobutyl-benzamides, which are analogs structurally related to the compound , has shown that these modifications can significantly impact σ1 and σ2 receptor binding affinity and selectivity. Such studies are crucial for developing new ligands with potential therapeutic applications (Fan, Lever, & Lever, 2011).
Bromination of Isoquinolines
The bromination of isoquinolines, including the specific regioselective monobromination of isoquinoline to produce 5-bromoisoquinoline, has been studied. These reactions are highly sensitive to the choice of brominating agent, acid, temperature, and concentration, demonstrating the complexity and precision required in chemical syntheses involving halogenation (Brown & Gouliaev, 2004).
Eigenschaften
IUPAC Name |
5-bromo-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-11(2)18(23)21-9-3-4-12-5-6-13(10-14(12)21)20-17(22)15-7-8-16(19)24-15/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAPTOGXPXHUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

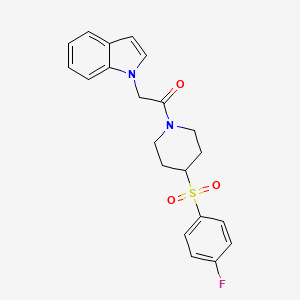
![N-(1H-benzo[d]imidazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2823454.png)
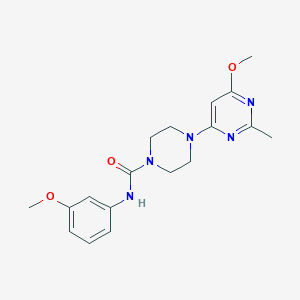
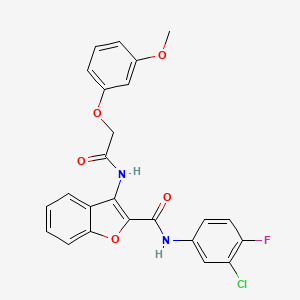
![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B2823458.png)
![(3E)-6-bromo-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one](/img/structure/B2823459.png)
![3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2823460.png)
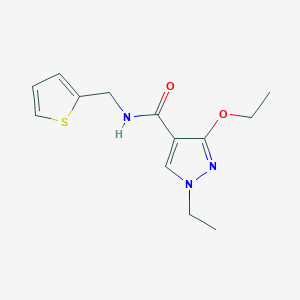
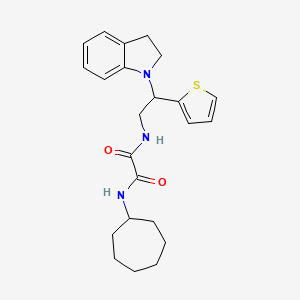
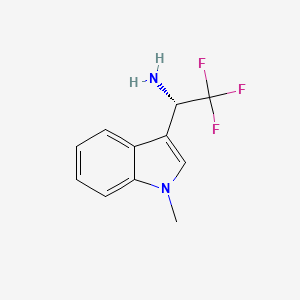
![1-(3-methoxypropyl)-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2823470.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2823471.png)
![2-[(4-ethenylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2823474.png)
![7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2823476.png)